4-Formylphenyl 3-nitrobenzenesulfonate
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Overview
Description
4-Formylphenyl 3-nitrobenzenesulfonate is an organic compound with the molecular formula C13H9NO6S and a molecular weight of 307.28 g/mol . This compound is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 3-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-formylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an aqueous medium. The product is then isolated by filtration and recrystallized from an appropriate solvent, such as ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Formylphenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under basic conditions.
Major Products Formed:
Oxidation: 4-Formylbenzoic acid derivatives.
Reduction: 4-Aminophenyl 3-nitrobenzenesulfonate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formylphenyl 3-nitrobenzenesulfonate is utilized in several scientific research fields:
Chemistry: It serves as a versatile building block for organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Phenyl 4-nitrobenzenesulfonate: Similar structure but lacks the formyl group.
4-Formylphenyl benzenesulfonate: Similar structure but lacks the nitro group.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological molecules .
Properties
IUPAC Name |
(4-formylphenyl) 3-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-9-10-4-6-12(7-5-10)20-21(18,19)13-3-1-2-11(8-13)14(16)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHVYKWIIJFDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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